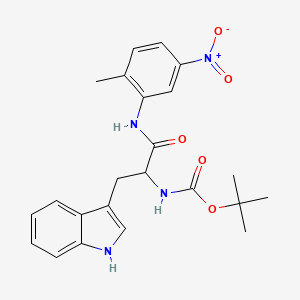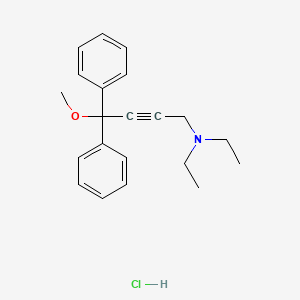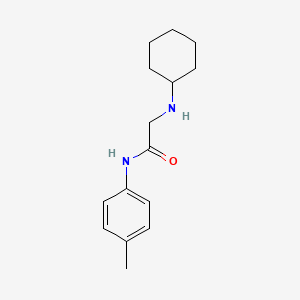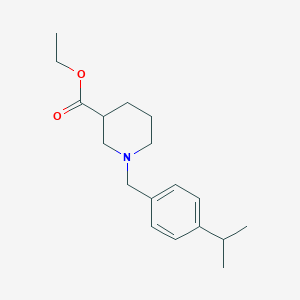![molecular formula C18H18BrNO3 B4925077 ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)
ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxobutanoate or ethyl 2-benzyl-3-(3-bromophenylamino)-3-oxopropanoate and has the molecular formula C20H19BrNO4.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate varies depending on its application. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate acts as a herbicide or insecticide by disrupting the normal physiological processes of plants or insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate vary depending on its application. In cancer treatment, this compound has been found to have cytotoxic effects on cancer cells while sparing normal cells. In agriculture, ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate can have toxic effects on non-target organisms such as beneficial insects and wildlife.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate in lab experiments include its high potency, selectivity, and relatively low cost compared to other compounds. However, its limitations include its potential toxicity to non-target organisms and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the research on ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate. In medicine, further studies are needed to determine its efficacy and safety as a potential cancer drug candidate. In agriculture, more research is needed to determine its potential as a selective and environmentally friendly pesticide. In materials science, further studies are needed to optimize its properties for the development of organic electronic devices.
Synthesis Methods
The synthesis of ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate can be achieved through various methods. One of the most common methods is the reaction between ethyl benzylpyruvate and 3-bromoaniline in the presence of a base and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
Ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to have anticancer properties and can be used as a potential drug candidate for the treatment of cancer. In agriculture, ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate has been found to have herbicidal and insecticidal properties and can be used as a potential pesticide. In materials science, this compound has been found to have potential applications in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
properties
IUPAC Name |
ethyl 2-benzyl-3-(3-bromoanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-23-18(22)16(11-13-7-4-3-5-8-13)17(21)20-15-10-6-9-14(19)12-15/h3-10,12,16H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVYSHQOYXNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-bromophenyl)carbamoyl]-3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)
![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)

![(2,3-dimethoxy-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)